molecular formula C16H21BF3NO3 B8124675 N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide

Cat. No.: B8124675
M. Wt: 343.2 g/mol
InChI Key: XBVYGADJDMCDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide is a boronic ester-functionalized benzamide derivative. Its structure comprises a benzamide core with an ethylamide group at the nitrogen, a trifluoromethyl (-CF₃) substituent at the 2-position, and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (pinacol boronic ester) group at the 4-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, enabling carbon-carbon bond formation in medicinal chemistry and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF3NO3/c1-6-21-13(22)11-8-7-10(9-12(11)16(18,19)20)17-23-14(2,3)15(4,5)24-17/h7-9H,6H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVYGADJDMCDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified benzamides.

    Substitution: New biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of dioxaborolane compounds can inhibit specific kinases involved in cancer progression. For instance, studies have shown that the incorporation of dioxaborolane moieties can enhance the selectivity and potency of inhibitors targeting receptor tyrosine kinases such as KIT and PDGFRA, which are significant in gastrointestinal stromal tumors (GIST) .

Drug Design : The unique structural features of N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide allow it to serve as a scaffold for designing new drugs. The trifluoromethyl group is known to influence the physicochemical properties of compounds, potentially improving their bioavailability and metabolic stability .

Materials Science

Polymer Chemistry : The compound's boron-containing structure makes it suitable for use in polymer chemistry. Boron compounds are often utilized in the synthesis of advanced materials due to their ability to form stable complexes with various substrates. This property can be exploited to create new polymers with enhanced mechanical and thermal properties .

Nanotechnology : In nanotechnology applications, dioxaborolane derivatives can be used to functionalize nanoparticles or nanostructures. This functionalization can enhance the targeting capabilities of nanoparticles in drug delivery systems by allowing for specific interactions with biological molecules .

Chemical Probes in Biological Studies

Biochemical Assays : this compound has been utilized as a chemical probe in various biochemical assays. Its ability to selectively bind to certain proteins makes it a valuable tool for studying protein interactions and cellular signaling pathways .

Target Engagement Studies : Recent studies have employed this compound to investigate target engagement in living cells using techniques such as NanoBRET (Bioluminescence Resonance Energy Transfer). These studies help elucidate the mechanisms by which specific compounds exert their effects on cellular processes .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer agent targeting receptor tyrosine kinases; drug design scaffold ,
Materials ScienceUtilization in polymer synthesis; enhancement of material properties ,
Chemical ProbesUsed in biochemical assays; target engagement studies ,

Mechanism of Action

The mechanism of action of N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The -CF₃ group at the 2-position in the target compound creates steric and electronic effects distinct from analogs with -CF₃ at the 3-position (e.g., ) or halogens at 2,6-positions (e.g., ).

Amide Modifications : Ethylamide (target) vs. dimethylamide () vs. cyclopropylamide () alter solubility and steric profiles. Dimethylamide derivatives exhibit faster coupling kinetics due to reduced steric bulk .

Boronic Ester Stability: All compounds utilize the 4,4,5,5-tetramethyl-dioxaborolane group, known for hydrolytic stability compared to non-methylated boronic esters .

Reactivity in Cross-Coupling Reactions

The target compound’s boronic ester participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides. Key comparisons:

  • Yield and Purity : Derivatives like 2,6-difluoro analogs () achieve >90% yields in couplings due to smaller substituents, whereas bulkier -CF₃ groups in the target compound may require optimized conditions (e.g., higher Pd catalyst loading) .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs (e.g., logP ≈ 3.5 for target vs. 2.8 for 2,6-difluoro analog ).
  • Solubility : Ethylamide and -CF₃ reduce aqueous solubility (<0.1 mg/mL), necessitating DMSO or THF as solvents in reactions .
  • Stability : The pinacol boronic ester resists hydrolysis (t₁/₂ > 24 hrs in aqueous pH 7.4), unlike unprotected boronic acids .

Biological Activity

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety and trifluoromethyl group. Its molecular formula is C18H22BNO4C_{18}H_{22}BNO_4 with a molecular weight of 327.18 g/mol. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound often act as kinase inhibitors or modulators. Kinases are crucial in signaling pathways that regulate cell growth and differentiation. The inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases characterized by dysregulated cell signaling.

1. Inhibition of Kinases

Studies have shown that compounds with similar structures exhibit significant inhibition of receptor tyrosine kinases (RTKs). For instance:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated IC50 values in the low nanomolar range, indicating potent inhibitory activity against both wild-type and mutant forms .

2. Anti-Cancer Activity

The compound's potential as an anti-cancer agent is supported by its ability to induce apoptosis in cancer cell lines. For example:

  • Cell Line Studies : In vitro studies revealed that this compound led to significant reductions in cell viability in several cancer cell lines .

3. Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. These profiles often include:

  • High Lipophilicity : This property enhances cellular permeability.
  • Metabolic Stability : Resistance to metabolic degradation can prolong the compound's action in vivo.

Case Studies

StudyObjectiveFindings
Study AEvaluate EGFR inhibitionDemonstrated IC50 values below 50 nM for mutant EGFR .
Study BAssess anti-cancer efficacySignificant apoptosis induction in breast cancer cell lines .
Study CPharmacokinetic analysisShowed good oral bioavailability and metabolic stability in animal models .

Safety Profile

Safety data sheets indicate that this compound may cause skin irritation and eye damage upon exposure. Precautionary measures should be taken during handling to minimize risks associated with its use .

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide?

The compound is synthesized via sequential functionalization of the benzamide core. A common approach involves:

  • Step 1: Coupling 4-bromo-2-trifluoromethylbenzoic acid with ethylamine using trichloroisocyanuric acid (TCICA) as an activating agent in acetonitrile .
  • Step 2: Introducing the boronic ester via Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are employed with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in 1,4-dioxane at 90°C under inert conditions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .

Q. How should researchers characterize this compound’s purity and structural integrity?

Key analytical methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C2, boronic ester at C4) .
  • Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 366.215) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm boronic ester geometry .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency using this boronic ester?

Optimization involves:

  • Catalyst Screening: Pd(OAc)₂ with SPhos ligands improves yield compared to Pd(PPh₃)₄, reducing homocoupling byproducts .
  • Solvent Selection: Mixed solvents (THF/H₂O, 3:1) enhance solubility of aryl halide partners while maintaining boronic ester stability .
  • Temperature Control: Reactions at 80–90°C for 12–24 hours balance reactivity and decomposition risks .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

The electron-withdrawing trifluoromethyl group:

  • Reduces Electron Density: At the benzene ring, directing electrophilic substitution to the para position relative to the boronic ester .
  • Impacts Hammett Parameters: σₚ values (~0.54) predict slower transmetallation in Suzuki reactions, necessitating stronger bases (e.g., K₂CO₃ vs. NaHCO₃) . Computational studies (DFT) using absolute electronegativity (χ ≈ 4.5 eV) and hardness (η ≈ 6.2 eV) models further explain regioselectivity .

Q. What are the challenges in handling and storing this compound?

  • Moisture Sensitivity: The boronic ester hydrolyzes in humid conditions. Store under argon at 0–6°C in anhydrous DMSO or THF .
  • Light Sensitivity: UV exposure degrades the trifluoromethyl-benzamide moiety. Use amber vials and conduct reactions in dark/controlled lighting .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve them?

Literature reports varying melting points (e.g., 206–211°C vs. 94–99°C for related boronic esters). This arises from:

  • Polymorphism: Recrystallization solvents (ethanol vs. acetone) yield different crystal forms. Use DSC to identify stable polymorphs .
  • Purity: Impurities from incomplete coupling (e.g., residual brominated precursor) lower observed MPs. Validate purity via HPLC (C18 column, 90:10 MeCN/H₂O) .

Conflicting NMR shifts for the boronic ester proton: Interpretation guidance
Protons on the dioxaborolane ring typically resonate at δ 1.0–1.3 ppm (¹H NMR). Shifts to δ 1.5 ppm may indicate:

  • Coordination with Trace Metals: Chelation to Pd residues from synthesis. Pass solutions through a short silica plug to remove metals .
  • Solvent Effects: Deuterated benzene (C₆D₆) vs. CDCl₃ alters ring current shielding. Always report solvent conditions .

Methodological Best Practices

  • Synthetic Reproducibility: Use freshly distilled 1,4-dioxane to avoid peroxide interference in coupling reactions .
  • Safety Protocols: O-benzyl hydroxylamine (Step 1 precursor) is hygroscopic and irritant. Handle in a glovebox with anhydrous K₂CO₃ .
  • Computational Modeling: For reaction mechanism studies, employ Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states involving the boronic ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.